1-(2-Fluorophenyl)-2-(2-methylpiperidin-1-yl)ethan-1-one
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Overview
Description
1-(2-Fluorophenyl)-2-(2-methylpiperidin-1-yl)ethan-1-one is an organic compound that belongs to the class of ketones It features a fluorophenyl group and a methylpiperidinyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-2-(2-methylpiperidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 2-fluorobenzene, undergoes a Friedel-Crafts acylation reaction with an appropriate acyl chloride to form 2-fluoroacetophenone.
Formation of the Piperidine Intermediate: 2-methylpiperidine is synthesized through the hydrogenation of 2-methylpyridine.
Coupling Reaction: The final step involves the coupling of 2-fluoroacetophenone with 2-methylpiperidine under basic conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-2-(2-methylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-fluorobenzoic acid.
Reduction: 1-(2-fluorophenyl)-2-(2-methylpiperidin-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-2-(2-methylpiperidin-1-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The fluorophenyl group can enhance binding affinity, while the piperidine moiety can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-2-(2-methylpiperidin-1-yl)ethan-1-one: Similar structure but with a chlorine atom instead of fluorine.
1-(2-Fluorophenyl)-2-(2-ethylpiperidin-1-yl)ethan-1-one: Similar structure but with an ethyl group instead of a methyl group on the piperidine ring.
Uniqueness
1-(2-Fluorophenyl)-2-(2-methylpiperidin-1-yl)ethan-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, making it a valuable scaffold in drug design.
Properties
CAS No. |
571152-98-2 |
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Molecular Formula |
C14H18FNO |
Molecular Weight |
235.30 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-2-(2-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C14H18FNO/c1-11-6-4-5-9-16(11)10-14(17)12-7-2-3-8-13(12)15/h2-3,7-8,11H,4-6,9-10H2,1H3 |
InChI Key |
LBWBSVPWFFGJEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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